molecular formula C27H51N5O7 B14238803 L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- CAS No. 364331-02-2

L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl-

Cat. No.: B14238803
CAS No.: 364331-02-2
M. Wt: 557.7 g/mol
InChI Key: CWWXSYHPKADBPP-YFNVTMOMSA-N
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Description

L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- is a complex oligopeptide composed of multiple amino acids, including L-leucine and L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- typically involves the stepwise condensation of individual amino acids. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the desired oligopeptide .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as dithiothreitol (DTT). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective modification of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .

Mechanism of Action

The mechanism of action of L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- involves its interaction with specific molecular targets and pathways. For instance, L-leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis and cellular growth . Additionally, this compound can modulate the activity of enzymes involved in amino acid metabolism and cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-Leucine: A dipeptide with similar structural properties but lacks the additional amino acids present in L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl-.

    L-Leucyl-L-Serine: Another oligopeptide with different amino acid composition, leading to distinct biological activities.

Uniqueness

L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties

Properties

CAS No.

364331-02-2

Molecular Formula

C27H51N5O7

Molecular Weight

557.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H51N5O7/c1-14(2)9-18(28)23(34)29-19(10-15(3)4)25(36)32-22(13-33)26(37)30-20(11-16(5)6)24(35)31-21(27(38)39)12-17(7)8/h14-22,33H,9-13,28H2,1-8H3,(H,29,34)(H,30,37)(H,31,35)(H,32,36)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

CWWXSYHPKADBPP-YFNVTMOMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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